Hydroxyfasudil, chemically known as (5-Isoquinolinesulfonyl)hexahydro-1H-1,4-diazepin-1-ol, is an active metabolite of the drug Fasudil Hydrochloride. [] It is classified as a Rho-kinase (ROCK) inhibitor, specifically targeting ROCK1 and ROCK2 isoforms. [, ] In scientific research, hydroxyfasudil serves as a valuable tool to investigate the role of the Rho/ROCK signaling pathway in various biological processes and explore its therapeutic potential in a wide range of diseases. [, , , , , , , , , , , , , , , , , , , , , , , ]
Metabolite Production: Hydroxyfasudil is primarily generated as a metabolite of fasudil hydrochloride. This conversion occurs predominantly in the liver by the enzyme aldehyde oxidase (AO). [] Significant species differences exist in this metabolic pathway, with high conversion rates in rats and humans but negligible activity in dogs. []
Direct Synthesis: A method for direct synthesis of high-purity hydroxyfasudil semihydrate is described. [] This method involves reacting homopiperazine with 5-isoquinolinesulfonyl chloride hydrochloride, followed by several purification steps including water washing, acid extraction, alkalization extraction, and finally crystallization. [] Another direct synthesis method yielding high-purity hydroxyfasudil utilizes isoquinoline as a starting material. [] This approach involves oxidation of isoquinoline followed by a multi-step reaction sequence involving protection of the amino group, oxidation, reaction with water in a biphasic system with benzoyl chloride and a phase transfer catalyst, and finally deprotection. []
The three-dimensional structure of ROCK1 bound to hydroxyfasudil has been elucidated, revealing key interactions responsible for its inhibitory activity. [] Hydroxyfasudil binds to the ATP-binding site of the ROCK1 kinase domain with a reversed binding orientation compared to fasudil. [] This unique binding mode is attributed to the hydroxyl group present in hydroxyfasudil, contributing to its selectivity for ROCK over other kinases like PKA. []
Hydroxyfasudil exerts its biological effects primarily through the inhibition of ROCK. [, , , , , , , , , , , , , , , , , , , , , , , ] This inhibition occurs through competitive binding to the ATP-binding site of the kinase domain, preventing ROCK from phosphorylating downstream targets. [] The downstream consequences of ROCK inhibition by hydroxyfasudil are diverse and depend on the specific cell type and biological context:
Smooth Muscle Relaxation: Hydroxyfasudil promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). [, , , , ] This inhibition prevents the inactivation of MLCP, leading to dephosphorylation of myosin light chain (MLC) and subsequent relaxation of vascular smooth muscle cells. [, , , , ]
Endothelial Nitric Oxide Synthase (eNOS) Upregulation: Hydroxyfasudil can increase eNOS expression and activity, leading to enhanced nitric oxide (NO) production. [, , ] This effect is linked to the modulation of the actin cytoskeleton and stabilization of eNOS mRNA. [, ]
Inflammatory Response Modulation: Hydroxyfasudil has shown potential in reducing inflammation in various models. [, , , ] This effect is likely mediated through the suppression of pro-inflammatory cytokine production and reduced immune cell infiltration. [, , ]
Cell Proliferation and Fibrosis Inhibition: Research suggests that hydroxyfasudil can inhibit cell proliferation and fibrosis in various tissues, including the heart and kidneys. [, , ] This activity is attributed to its ability to modulate the expression of growth factors and extracellular matrix components. [, ]
Cardiovascular Diseases: Hydroxyfasudil shows promise in treating coronary vasospasm, [, , ] heart failure, [] and cardiac allograft vasculopathy. [, ] Its ability to relax vascular smooth muscle, [, , , , ] enhance eNOS activity, [, , ] and reduce inflammation [, ] contributes to its potential in these areas.
Cerebrovascular Diseases: Studies suggest a potential therapeutic role for hydroxyfasudil in stroke. [] Its ability to increase cerebral blood flow and reduce infarct size, likely through eNOS-mediated mechanisms, makes it a promising candidate for further investigation. []
Renal Diseases: Hydroxyfasudil exhibits protective effects against renal ischemia-reperfusion injury and fibrosis. [, ] This is attributed to its ability to improve renal perfusion, reduce inflammation, and modulate the expression of fibrosis-related factors. []
Bladder Dysfunction: Preclinical studies suggest that hydroxyfasudil can improve bladder overactivity and reduce inflammation in cystitis models. [, , , ] Its smooth muscle relaxant properties and potential anti-inflammatory effects likely contribute to these observations. [, , , , ]
Other Applications: Hydroxyfasudil has also shown potential in models of sickle cell disease, [] prostate hyperplasia, [] and neurodegenerative diseases like Huntington's disease. [] These findings highlight the diverse range of potential applications for hydroxyfasudil across various therapeutic areas.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5